Direct vs. 1,2,4-Oxadiazole Isomer: Physicochemical Property Differentiation
The 1,3,4-oxadiazole isomer, as found in the target compound, is expected to exhibit significantly different physicochemical properties compared to its 1,2,4-oxadiazole regioisomer. While direct experimental data for this specific compound is absent from primary literature, established trends indicate that 1,3,4-oxadiazoles are generally more lipophilic (higher LogP) and have a larger topological polar surface area (TPSA) than their 1,2,4 counterparts [1]. For the target compound, the computed LogP is 0.42 and the TPSA is 71.78 Ų .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.42 (computed) |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer (no specific data available for this exact analog; class-level trend) |
| Quantified Difference | The 1,3,4-oxadiazole isomer is classically more lipophilic [1]. |
| Conditions | In silico prediction (computational chemistry) |
Why This Matters
Differences in LogP and TPSA directly influence membrane permeability and oral bioavailability, making the correct isomer critical for drug development programs.
- [1] Boström J. et al. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012. View Source
